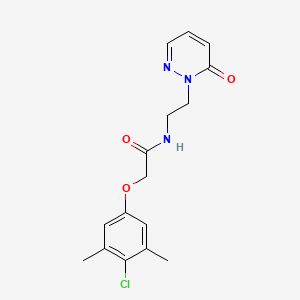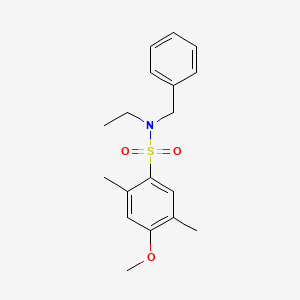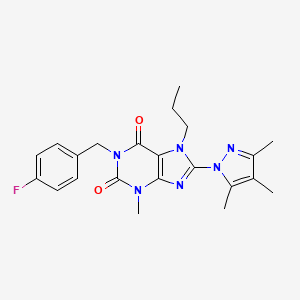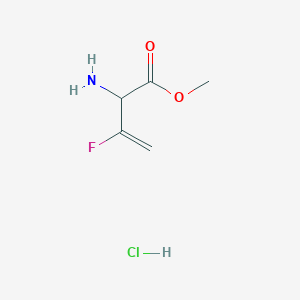![molecular formula C16H13NO6 B2408417 3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde CAS No. 723333-43-5](/img/structure/B2408417.png)
3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde: is a chemical compound with the molecular formula C16H13NO6 and a molecular weight of 315.28 g/mol . It is characterized by the presence of a methoxy group, a nitrophenyl group, and an oxoethoxy group attached to a benzaldehyde core. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 4-nitrophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and a dehydrating agent like thionyl chloride. The reaction mixture is heated to reflux, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: 3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzoic acid.
Reduction: 3-Methoxy-4-[2-(4-aminophenyl)-2-oxoethoxy]benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of nitro and methoxy substituents on biological activity. It serves as a model compound in the investigation of enzyme-catalyzed reactions and metabolic pathways .
Medicine: Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the formulation of various industrial products .
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The methoxy group can influence the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 3-Methoxy-4-[2-(4-aminophenyl)-2-oxoethoxy]benzaldehyde
- 3-Methoxy-4-[2-(4-chlorophenyl)-2-oxoethoxy]benzaldehyde
- 3-Methoxy-4-[2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde
Comparison: Compared to its analogs, 3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions and form reactive intermediates, making this compound particularly useful in studies involving oxidative stress and redox biology .
Properties
IUPAC Name |
3-methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c1-22-16-8-11(9-18)2-7-15(16)23-10-14(19)12-3-5-13(6-4-12)17(20)21/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGLJDAARKDLQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2408342.png)

![1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidine](/img/structure/B2408346.png)
![2-(3-(Diethylamino)propyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408348.png)

![2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B2408351.png)
![(E)-1-allyl-7-(but-2-en-1-yl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2408352.png)

![3-(Methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide;dihydrochloride](/img/structure/B2408354.png)
![2-(3-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2408355.png)
